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Compound of Interest

Compound Name: 4-(3-Bromophenoxy)pyrimidine

CAS No.: 315189-72-1

Cat. No.: B1526555

Get Quote

Executive Summary
4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1) is a bifunctional heterocyclic building

block used primarily in medicinal chemistry. Its structure combines a pyrimidine ring—a

"privileged scaffold" in kinase inhibition—with a 3-bromophenoxy moiety. The ether linkage

provides rotational freedom often required for binding deep within hydrophobic pockets (e.g.,

the ATP-binding site of EGFR or BTK), while the aryl bromide serves as a versatile handle for

downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines

the optimized synthesis, physicochemical properties, and handling protocols for researchers

utilizing this compound in drug discovery.

Physicochemical Profile
Understanding the physical parameters is essential for assay development and formulation.

The compound exhibits lipophilicity typical of fragment-sized kinase inhibitors, suggesting good

membrane permeability but requiring organic co-solvents (DMSO) for biological testing.
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Property Value / Description Source/Method

Molecular Formula C₁₀H₇BrN₂O Stoichiometry

Molecular Weight 251.08 g/mol Calculated

Appearance Off-white to pale yellow solid Observation (Analogous)

Predicted LogP 2.8 – 3.2 Consensus Model

TPSA 38.69 Å² Topological Polar Surface Area

H-Bond Donors 0 Structural Count

H-Bond Acceptors 3 Structural Count

Rotatable Bonds 2 Structural Count

Solubility
Soluble in DMSO, DMF, DCM,

EtOAc; Low in water
Experimental Heuristic

Synthetic Methodology
The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on a Nucleophilic Aromatic

Substitution (S_NAr). The electron-deficient nature of the pyrimidine ring (specifically at the 4-

position) allows for displacement of a leaving group (chloride) by the phenoxide nucleophile.

Reaction Pathway Visualization
The following diagram illustrates the core synthesis and the subsequent divergent

functionalization pathways that make this compound valuable.
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Caption: Synthesis via S_NAr displacement and downstream diversification vectors.

Optimized Experimental Protocol
Objective: Synthesis of 4-(3-Bromophenoxy)pyrimidine on a 10 mmol scale.

Reagents:

4-Chloropyrimidine hydrochloride (1.51 g, 10 mmol)

3-Bromophenol (1.73 g, 10 mmol)

Cesium Carbonate (Cs₂CO₃) (9.77 g, 30 mmol) [Note 1]

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure:

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge 3-

Bromophenol (1.0 equiv) and anhydrous DMF.

Deprotonation: Add Cesium Carbonate (3.0 equiv) in a single portion. Stir at room

temperature for 15 minutes to generate the phenoxide in situ. The mixture may become

slightly heterogeneous.

Addition: Add 4-Chloropyrimidine hydrochloride (1.0 equiv).

Critical Check: If using the free base of 4-chloropyrimidine, only 2.0 equiv of base is

required. However, the HCl salt is more stable and common; the extra equivalent of base

neutralizes the HCl.

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically appears less polar than

the phenol.

Workup:

Cool to room temperature.
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Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove unreacted

phenol, followed by brine (20 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography on silica gel.

Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

Yield: Expected yield is 75–85%.

Note 1 (Base Selection): Cs₂CO₃ is preferred over K₂CO₃ due to the "Cesium Effect," which

often enhances solubility and reaction rates in S_NAr reactions involving phenols.

Applications in Drug Discovery
This compound is not a drug itself but a "warhead-ready" scaffold. Its utility lies in the strategic

placement of the bromine atom.

Kinase Inhibitor Design
The pyrimidine-ether-aryl motif is a bioisostere for the diphenylamine scaffold found in many

kinase inhibitors (e.g., Gefitinib analogs).

Mechanism: The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region

of the kinase.[1]

Vector: The 3-bromophenoxy group extends into the hydrophobic back-pocket (selectivity

pocket).

Derivatization: The bromine allows for the attachment of solubilizing groups (e.g., N-

methylpiperazine via Buchwald coupling) or specific hydrophobic groups (via Suzuki

coupling) to tune potency against targets like EGFR, BTK, or VEGFR.

Divergent Synthesis Library
Researchers use this CAS as a core to generate libraries.
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Path A (Suzuki): Reaction with aryl boronic acids yields biaryl ethers, useful for exploring

hydrophobic interactions.

Path B (Buchwald): Reaction with aliphatic amines yields solubility-enhancing side chains,

critical for improving ADME properties.

Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the

precautions standard for halogenated heterocycles.

Hazard Class GHS Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: All operations involving the solid or heating of solvents must be performed in a

certified chemical fume hood.

Spill: Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic

waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-
d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-
[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase
activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9397172/
https://pubmed.ncbi.nlm.nih.gov/9397172/
https://www.arkat-usa.org/get-file/55095/
https://www.arkat-usa.org/get-file/19875/
https://pubchem.ncbi.nlm.nih.gov/compound/817696
https://www.benchchem.com/product/b1526555?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7652001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7652001/
https://pubmed.ncbi.nlm.nih.gov/9397172/
https://pubmed.ncbi.nlm.nih.gov/9397172/
https://pubmed.ncbi.nlm.nih.gov/9397172/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526555?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. arkat-usa.org [arkat-usa.org]

To cite this document: BenchChem. [Technical Guide: 4-(3-Bromophenoxy)pyrimidine (CAS
315189-72-1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526555/docs#technical-guide-4-3-bromophenoxy-
pyrimidine-cas-315189-72-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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